7-Tosyl-7-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKWEHPFWCXDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572191 | |
| Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188624-92-2 | |
| Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Tosyl 7 Azabicyclo 2.2.1 Heptane and Its Derivatives
Strategies for Constructing the 7-Azabicyclo[2.2.1]heptane Framework
The unique and strained bicyclic structure of 7-azabicyclo[2.2.1]heptane necessitates specialized synthetic strategies. These can be broadly categorized into two main approaches: the sequential construction of the bicyclic system from acyclic or monocyclic precursors, and the use of cycloaddition reactions to form the core structure in a more convergent manner.
Multi-Step Approaches from Acyclic Precursors
These strategies involve the gradual assembly of the bicyclic framework through a series of chemical transformations, often starting from readily available carbocyclic or acyclic materials.
A versatile and frequently employed starting material for the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton is cyclohex-3-enecarboxylic acid. researchgate.netscielo.br This precursor provides the basic six-membered ring that can be further functionalized and cyclized to form the desired bicyclic system. The synthesis often involves the conversion of the carboxylic acid group into an amine functionality, which can then participate in an intramolecular cyclization.
A common sequence begins with the Curtius rearrangement of cyclohex-3-enecarboxylic acid. researchgate.netscielo.br This reaction transforms the carboxylic acid into an isocyanate, which can be trapped with an appropriate alcohol, such as benzyl (B1604629) alcohol or tert-butanol, to yield a protected amine. researchgate.netgoogleapis.com The resulting N-protected cyclohexenylamine serves as a key intermediate for the subsequent steps. google.com
Following the formation of the N-protected cyclohexenylamine via the Curtius rearrangement, a critical step is the stereoselective bromination of the double bond. researchgate.netscielo.br This reaction typically leads to the formation of a dibromocyclohexane derivative. The stereochemistry of the bromine addition is crucial for the subsequent intramolecular cyclization. The major product is often the cis-3,trans-4-dibromocyclohexylcarbamate. researchgate.net
The final step in this sequence is a base-mediated intramolecular cyclization. Treatment of the dibromide with a strong base, such as sodium hydride in dimethylformamide (DMF), promotes the displacement of one of the bromine atoms by the nitrogen atom, leading to the formation of the 7-azabicyclo[2.2.1]heptane ring system. researchgate.netscielo.br This cyclization proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom acts as the nucleophile. A mechanistic investigation using DFT has been carried out to explain the results observed in this type of heterocyclization. researchgate.net
| Starting Material | Key Reactions | Intermediate | Product | Ref |
| Cyclohex-3-enecarboxylic acid | Curtius rearrangement, Stereoselective bromination, Intramolecular cyclization | N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | 7-substituted-exo-2-bromo-7-azabicyclo[2.2.1]heptane | researchgate.net |
An alternative multi-step approach utilizes trans-4-aminocyclohexanol (B47343) as the starting material. google.comjst.go.jpacs.org This strategy leverages the pre-existing amino and hydroxyl groups on the cyclohexane (B81311) ring to construct the bicyclic framework.
The synthesis begins with the protection of the amino group. For instance, reaction with trifluoroacetate (B77799) in acetonitrile (B52724) can selectively protect the amino group while leaving the hydroxyl group unaffected. google.com The hydroxyl group is then converted into a good leaving group, typically a sulfonate ester such as a mesylate or tosylate, by reacting it with the corresponding sulfonyl chloride. google.comepo.org
The crucial cyclization step is then achieved by treating the N-protected amino-cyclohexyl sulfonate with a weak base in an aqueous alcohol solution. google.com This promotes an intramolecular nucleophilic substitution where the deprotected amino group displaces the sulfonate ester, leading to the formation of the 7-azabicyclo[2.2.1]heptane ring. google.com This method is notable for its mild reaction conditions and high yields. google.com In some variations, the cyclization of 4-aminocyclohexanol derivatives is achieved through a base-promoted internal nucleophilic displacement of a methanesulfonate (B1217627) group using potassium tert-butoxide in THF. arkat-usa.org
| Starting Material | Key Reactions | Intermediate | Product | Ref |
| Trans-4-aminocyclohexanol | N-protection, O-sulfonylation, Intramolecular cyclization | Trans-4-(protected-amido)cyclohexyl sulfonate | 7-Azabicyclo[2.2.1]heptane | google.comarkat-usa.org |
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the synthesis of the 7-azabicyclo[2.2.1]heptane core. This strategy involves the [4+2] cycloaddition of a diene and a dienophile to directly form the bicyclic system.
The Diels-Alder reaction of substituted pyrroles with various dienophiles is a well-established method for constructing the 7-azabicyclo[2.2.1]heptane framework. google.comresearchgate.netgoogle.com In this reaction, the pyrrole (B145914) ring acts as the diene component. However, the aromatic character of pyrrole can decrease its reactivity as a diene. nih.gov
To overcome this, electron-withdrawing groups are often attached to the nitrogen atom of the pyrrole. google.com These groups, such as tosyl (SO₂Ar), carbomethoxy (CO₂Me), or tert-butoxycarbonyl (Boc), decrease the aromaticity of the pyrrole ring and activate it for the Diels-Alder reaction. researchgate.netgoogle.comcdnsciencepub.com
A variety of dienophiles can be used in this reaction, including acetylenic compounds, which lead to the formation of a 7-azabicyclo[2.2.1]heptadiene ring system that can be subsequently hydrogenated. google.comgoogle.com For example, the reaction of N-(electron-withdrawing substituted)pyrrole with an arylsulfonylacetylene can be used to prepare precursors to active compounds. google.comgoogle.com The use of a Lewis acid catalyst, such as aluminum trichloride, has been shown to significantly improve the yield of the cycloaddition product. cdnsciencepub.com The resulting cycloadducts can then be further functionalized to provide a range of substituted 7-azabicyclo[2.2.1]heptane derivatives. researchgate.netnih.gov
| Diene | Dienophile | Catalyst/Conditions | Product | Ref |
| N-Boc-pyrrole | Bromoacetylene | Not specified | N-bridged compound | researchgate.net |
| N-Methoxycarbonylpyrrole | Ethynyl phenyl sulfone | Not specified | Bicyclic adduct | scielo.br |
| N-(Electron withdrawing substituted)pyrrole | Arylsulfonylacetylene | Lewis acid (e.g., AlCl₃) | 7-Azabicyclo[2.2.1]heptadiene derivative | google.comgoogle.com |
| N-Boc-pyrrole | 2-Bromo-1-p-toluenesulfonylacetylene | Not specified | Diels-Alder adduct | nih.gov |
Rearrangement Strategies
Rearrangement reactions offer alternative and often elegant pathways to the 7-azabicyclo[2.2.1]heptane skeleton, frequently from more readily available starting materials.
An aza-Prins-pinacol rearrangement has been successfully employed to construct the 7-azabicyclo[2.2.1]heptane framework. acs.orgnih.gov This reaction cascade is initiated by an aza-Prins cyclization, which is then followed by a pinacol-type rearrangement to yield the bicyclic system. researchgate.net
This methodology has been utilized in the total syntheses of (±)-epibatidine and (±)-epiboxidine. acs.orgnih.gov The key step involves the Lewis acid-mediated reaction of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines. nih.gov The resulting 7-azabicyclo[2.2.1]heptane products can serve as versatile precursors for various biologically relevant targets. nih.gov For instance, Armstrong and colleagues developed a method to prepare substituted N-tosyl-7-azabicyclo[2.2.1]heptane carbaldehydes using this rearrangement. doi.org
Table 2: Aza-Prins-Pinacol Rearrangement for 7-Azabicyclo[2.2.1]heptane Synthesis
| Starting Material | Reagent/Conditions | Product | Application | Reference |
| 5-(1-Hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines | Lewis Acid | Functionalized 7-azabicyclo[2.2.1]heptanes | Synthesis of (±)-epibatidine and (±)-epiboxidine | acs.orgnih.govnih.gov |
| N-Tosylpyrrolidine derivative | Lewis Acid | N-Tosyl-7-azabicyclo[2.2.1]heptane carbaldehydes | Synthesis of functionalized derivatives | doi.org |
The Favorskii rearrangement, a well-established method for ring contraction of α-halo ketones, provides a route to N-protected 7-azabicyclo[2.2.1]heptanecarboxylic acid. doi.orgwikipedia.org This reaction typically involves treating an α-halo ketone with a base, leading to a cyclopropanone (B1606653) intermediate that subsequently undergoes ring opening. wikipedia.org
In the context of 7-azabicyclo[2.2.1]heptane synthesis, this strategy has been applied to tropinone (B130398) derivatives. doi.org For example, treatment of an α-brominated tropinone derivative with a base such as sodium methoxide (B1231860) initiates a Favorskii rearrangement, contracting the six-membered ring of the tropane (B1204802) skeleton to the five-membered ring of the 7-azabicyclo[2.2.1]heptane system. doi.orgyoutube.com This approach has been instrumental in an efficient total synthesis of the alkaloid epibatidine (B1211577). ddugu.ac.in
Table 3: Favorskii Rearrangement for 7-Azabicyclo[2.2.1]heptane Synthesis
| Starting Material | Key Reagent | Product | Reference |
| α-Brominated Tropinone Derivative | Sodium Methoxide | N-Protected 7-azabicyclo[2.2.1]heptanecarboxylic acid ester | doi.orgyoutube.com |
A tandem radical addition-homoallylic radical rearrangement offers a stereocontrolled pathway to functionalized 2-azabicyclo[2.2.1]hept-5-enes, which are valuable precursors for derivatives of 7-azabicyclo[2.2.1]heptane. acs.org The key step involves the intermolecular radical addition of a radical initiator to an N-protected 2-sulfonyl-7-azabicyclo[2.2.1]heptadiene, which triggers a nitrogen-directed homoallylic radical rearrangement. acs.orgacs.org
Specifically, the reductive radical addition of 2-iodoethanol (B1213209) to N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene yields N-Boc syn-7-(2-hydroxyethyl)-4-tosyl-2-azabicyclo[2.2.1]hept-5-ene. acs.orgnih.gov This intermediate has been successfully converted into important neuroexcitants like α-kainic acid. acs.orgnih.gov This methodology provides an efficient entry into polysubstituted pyrrolidines and the kainoid family of amino acids. acs.org
Nitrogen-directed radical rearrangements have emerged as a significant strategy for the synthesis of various azabicyclic systems. nih.gov The stabilization of α-nitrogen radicals is a key factor in controlling these rearrangements. nih.gov
One notable example involves the base-induced isomerization of an epoxy-7-azabicyclo[2.2.1]heptene derivative to an azanortricyclanol. This intermediate then undergoes a novel free-radical induced rearrangement to furnish 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.netresearchgate.net Subsequent hydrogenation of the double bond provides access to 6-substituted 2-azabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net This strategy has been applied to the synthesis of an epibatidine analogue with high binding affinity at nicotinic acetylcholine (B1216132) receptors. researchgate.net
Another application is the neophyl-type radical rearrangement of 7-azabenzonorbornanols via Barton-McCombie deoxygenation, which affords 2-azabenzonorbornanes in good yields. researchgate.netox.ac.uk
Rearrangements originating from the isomeric 2-azabicyclo[2.2.1]heptane skeleton can also lead to the 7-azabicyclo[2.2.1]heptane framework. For instance, neighboring group participation by the nitrogen atom in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitates nucleophilic substitution at the 7-position. acs.org This opens up pathways to a variety of 7-substituted 2-azabicyclo[2.2.1]heptanes. acs.org
Furthermore, ring expansion of 2-azido-3-tosyl-7-azabicyclo[2.2.1]heptanes under radical conditions has been shown to produce 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives, demonstrating a skeletal rearrangement that expands the bicyclic system. researchgate.net While not directly forming a 7-azabicyclo[2.2.1]heptane, this illustrates the reactivity of related bicyclic systems to undergo significant structural reorganization.
Intramolecular Cyclization Reactions
The formation of the characteristic bicyclic system of 7-azabicyclo[2.2.1]heptane often relies on intramolecular cyclization, a key step where a new ring is formed within a single molecule. Various reagents and conditions have been explored to facilitate this transformation efficiently.
Sodium Hydride (NaH)-Mediated Cyclizations
Sodium hydride (NaH) is a powerful base frequently employed to induce intramolecular cyclizations. One notable application is in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives from appropriately substituted cyclohexyl precursors. For instance, the treatment of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with NaH in dimethylformamide (DMF) provides a convenient route to the 7-azabicyclo[2.2.1]heptane skeleton. acs.orgacs.org Specifically, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with NaH at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. acs.orgacs.org This intermediate can be further transformed into 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, a precursor in the synthesis of epibatidine. acs.org
The efficiency of NaH-mediated cyclization highlights its utility in constructing the strained bicyclic core of azabicyclo[2.2.1]heptane systems. The reaction proceeds through deprotonation of the carbamate (B1207046) nitrogen, followed by an intramolecular nucleophilic attack, displacing one of the bromide leaving groups.
Base-Promoted Intramolecular Nucleophilic Displacement
A pivotal strategy for constructing the 7-azabicyclo[2.2.1]heptane framework involves a base-promoted intramolecular nucleophilic displacement. This approach is central to a synthetic route that yields enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are constrained analogs of 3-hydroxyproline. unirioja.esresearchgate.net The key step in this synthesis is the internal nucleophilic displacement of a methanesulfonate (mesylate) group on a cyclohexane ring. unirioja.esresearchgate.net This reaction effectively forges the bicyclic system.
This methodology has also been applied in the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, another rigid proline analogue. unirioja.es The synthesis commences with a Diels-Alder reaction, and the crucial ring-forming step is the base-promoted internal nucleophilic displacement of a mesylate group, leading to the formation of the 7-azabicyclo[2.2.1]heptane structure in high yield. unirioja.es
Intramolecular Nucleophilic Substitution for Ring Closure
Intramolecular nucleophilic substitution is a fundamental reaction for ring formation in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. This process involves a nucleophile and an electrophile within the same molecule reacting to form a cyclic product. youtube.com The reaction can be initiated by using a base to generate a potent nucleophile within the substrate. youtube.com
An example of this strategy is the synthesis of a bridged thietane (B1214591) from (1R,2S,6R)-6-Methyl-7-tosyl-7-azabicyclo[4.1.0]heptan-2-yl tosylate. beilstein-journals.org In this multi-step process, a nucleophilic ring-opening of an aziridine (B145994) ring is followed by an intramolecular cyclization, demonstrating the power of sequential nucleophilic substitutions in building complex bicyclic systems. beilstein-journals.org
One-Pot Synthetic Routes to Functionalized 7-Azabicyclo[2.2.1]heptane-1-carbonitriles
The development of one-pot reactions is highly desirable in organic synthesis as they offer increased efficiency by reducing the number of separate purification steps. A straightforward one-pot method has been developed for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles, which are valuable precursors for epibatidine analogues. researchgate.net This procedure starts from cyclohexanones that have a leaving group at the 4-position. researchgate.net
The reaction involves the in situ formation of an imine, followed by a reversible addition of cyanide. This sequence allows for the complete conversion of 4-(mesyloxy)cyclohexanone to the bicyclic core. researchgate.net The introduced nitrile functionality can then be further elaborated, and subsequent deprotection of the tertiary amine leads to the desired epibatidine analogues. researchgate.net
| Starting Material | Reagents | Product |
| 4-(mesyloxy)cyclohexanone | Primary amine, acetone (B3395972) cyanohydrin, triethylamine | 7-Azabicyclo[2.2.1]heptane-1-carbonitrile derivative |
Stereoselective Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
The biological activity of many chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for 7-azabicyclo[2.2.1]heptane derivatives is of significant importance.
Preparation of Enantiopure Derivatives
The synthesis of enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives has been successfully achieved through various strategies. One approach utilizes a resolution method to obtain enantiopure alcohols, which are then converted into the desired diamine derivatives. For example, enantiomerically pure (-)- and (+)-7-tert-butoxycarbonyl-6-endo-p-toluenesulfonyl-7-azabicyclo[2.2.1]hept-2-en-5-endo-ol have been prepared from a Diels-Alder adduct. nih.gov These resolved alcohols serve as chiral building blocks for the synthesis of various functionalized and enantiopure 7-azabicyclo[2.2.1]heptane derivatives. nih.gov
Another effective method for preparing enantiopure derivatives involves the asymmetric desymmetrization of a meso starting material. This strategy has been employed in the synthesis of optically pure 7-azabicyclo[2.2.1]hept-2-one, a versatile intermediate for the synthesis of compounds like (-)-epibatidine. acs.org Furthermore, a resolution method involving the formation of diastereomers and their subsequent separation by crystallization has been used to obtain both enantiomers of N-Boc-7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.esresearchgate.net
| Precursor | Key Step | Enantiopure Product |
| Diels-Alder adduct of N-(tert-butoxycarbonyl)pyrrole and 2-bromo-1-p-toluenesulfonylacetylene | Resolution of diastereomeric alcohols | (-)- and (+)-7-tert-butoxycarbonyl-6-endo-p-toluenesulfonyl-7-azabicyclo[2.2.1]hept-2-en-5-endo-ol |
| meso-4-Azabicyclo[2.2.1]hept-2-ene derivative | Asymmetric desymmetrization | Optically pure 7-azabicyclo[2.2.1]hept-2-one |
| Cyclohexane derivative with a methanesulfonate group | Formation and separation of diastereomers | Enantiomers of N-Boc-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Utilization of Chiral Auxiliaries in Diastereomeric Separations
The synthesis of enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives is often essential for their application in pharmaceuticals and as chiral ligands. One effective strategy to achieve this is through the separation of diastereomers, which is facilitated by the use of chiral auxiliaries.
A common approach involves converting a racemic mixture of a carboxylic acid derivative of the bicyclic system into a pair of diastereomers by reacting it with a chiral auxiliary. For instance, a racemic 7-azabicyclo[2.2.1]heptane carboxylic acid can be converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). This activated intermediate is then reacted with a chiral auxiliary, such as (4S)-benzyl-2-oxazolidinone, to form a mixture of diastereomeric amides. rsc.org These diastereomers possess different physical properties, such as solubility and chromatographic mobility, allowing for their separation by methods like fractional crystallization or column chromatography. pwr.edu.pl Once separated, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure carboxylic acid. rsc.org
A notable example is the use of Oppolzer's camphorsultam auxiliary in the synthesis of chiral 2-azabicycloalkane derivatives, a strategy whose principles are applicable to the 7-aza series. The ease of separation of the resulting diastereomers is a key advantage of this methodology. pwr.edu.pl
Table 1: Chiral Auxiliaries in Diastereomeric Separation
| Chiral Auxiliary | Precursor Functional Group | Resulting Diastereomers | Separation Method |
|---|---|---|---|
| (4S)-benzyl-2-oxazolidinone | Carboxylic Acid (as acid chloride) | Diastereomeric Amides | Chromatography/Crystallization |
| Oppolzer's Camphorsultam | Carboxylic Acid | Diastereomeric Amides | Chromatography |
| Chiral Acid | Amine/Hydroxyl Group | Diastereomeric Amide/Ester | Methods exploiting different physical properties |
Stereospecific Functionalization through Reduction Reactions
The stereochemical outcome of functionalizing the 7-azabicyclo[2.2.1]heptane core can be controlled through stereospecific reduction reactions, particularly of ketone functionalities. The rigid, bridged structure of the bicycle dictates the direction of hydride attack, often leading to a high degree of stereoselectivity.
For example, the reduction of a ketone at the C2 position, such as N-benzoyl-7-azabicyclo[2.2.1]heptan-2-one, can yield different alcohol stereoisomers depending on the reducing agent used. The use of a bulky reducing agent like L-Selectride® typically results in the hydride attacking from the less sterically hindered exo face, leading to the formation of the endo-alcohol as the major product. In one reported synthesis, the reduction of a ketone intermediate with L-Selectride® at -78°C in THF afforded a 90:10 mixture of diastereomeric alcohols, favoring the isomer where the hydroxyl and benzamide (B126) groups are trans to each other. unirioja.es
Conversely, less bulky reagents like lithium borohydride (B1222165) may exhibit different selectivity. acs.org The stereochemistry of the resulting alcohols, whether exo or endo, can be unambiguously determined using 1H NMR spectroscopy. The coupling constants between the proton at C2 and the bridgehead protons (H1 and H4) are diagnostic; a lack of coupling between a C2-proton and the adjacent bridgehead proton is indicative of an endo orientation for that proton. acs.orgcdnsciencepub.com
Table 2: Stereoselective Reduction of 7-Azabicyclo[2.2.1]heptan-2-one Derivatives
| Ketone Precursor | Reducing Agent | Major Product Stereochemistry | Diastereomeric Ratio |
|---|---|---|---|
| Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate | L-Selectride® | trans-alcohol | 90:10 |
| Optically pure 7-azabicyclo[2.2.1]hept-2-one 6 | Lithium borohydride | endo-alcohol (8) | Not specified, but endo-attack favored |
Protecting Group Chemistry for the 7-Azabicyclo[2.2.1]heptane Nitrogen
The nitrogen atom at the 7-position of the bicycloalkane is a key site for chemical modification. The choice of the protecting group for this nitrogen is critical, as it influences the stability, reactivity, and solubility of the molecule and can direct the outcome of subsequent reactions. acs.org The tosyl group (Ts) is a commonly employed protecting group in this system.
The tosyl group is an electron-withdrawing group that decreases the nucleophilicity and basicity of the nitrogen atom. This deactivation is often necessary to prevent unwanted side reactions during synthesis. For example, in radical-mediated cyclizations to form conformationally constrained epibatidine analogues, the nature of the nitrogen protecting group has a critical effect on the reaction's success. acs.org The synthesis of precursors like exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane demonstrates the use of the tosyl group in preparing intermediates for intramolecular reactions. researchgate.net
The introduction of the tosyl group is typically achieved by reacting the secondary amine of the 7-azabicyclo[2.2.1]heptane core with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.net
While robust, the tosyl group can be removed when desired. Deprotection is often a challenging step requiring harsh conditions, but methods have been developed for its removal. For instance, the tosyl group can be cleaved to reveal the free amine, although specific conditions are often substrate-dependent. le.ac.uk The stability of the tosyl group makes it suitable for multi-step syntheses where other protecting groups might not be sufficiently robust. Other protecting groups, such as Boc (tert-butoxycarbonyl), are also widely used and can be introduced on the nitrogen atom. vulcanchem.com The choice between tosyl, Boc, or other groups depends on the specific reaction sequence and the desired level of stability and ease of removal. acs.org
Reactivity and Mechanistic Investigations of 7 Tosyl 7 Azabicyclo 2.2.1 Heptane
Chemical Reactivity of the Tosyl Moiety
The tosyl group is a widely used protecting group for amines due to its stability and its ability to be cleaved under specific conditions. Its reactivity in the context of the 7-azabicyclo[2.2.1]heptane skeleton is a key aspect of its utility in multi-step syntheses.
Nucleophilic Substitution Reactions
The primary nucleophilic substitution reaction involving the tosyl moiety in 7-Tosyl-7-azabicyclo[2.2.1]heptane is its reductive cleavage to deprotect the nitrogen atom. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom electrophilic, but direct nucleophilic attack on the sulfur leading to S-N bond cleavage is a common and synthetically important pathway.
This deprotection is frequently accomplished using dissolving metal reductions or other powerful reducing agents. A particularly effective and high-yielding method for the detosylation of N-tosyl azamacrocycles and related structures is the use of sodium amalgam (Na/Hg). researchgate.netbath.ac.uk For derivatives of 7-azabicyclo[2.2.1]heptane, treatment with 6% sodium amalgam in a methanol (B129727) solution buffered with sodium dihydrophosphate (NaH₂PO₄) has been successfully employed to cleave the N-Tosyl bond, yielding the free secondary amine. google.comacs.org This method is advantageous as it proceeds under relatively mild conditions.
Electrophilic Addition Reactions
Electrophilic addition reactions are characteristic of unsaturated systems, such as alkenes and alkynes. The core structure of this compound is a saturated bicyclic alkane, and therefore, it does not undergo electrophilic addition reactions.
The tosyl group itself contains an aromatic p-tolyl ring, which can theoretically undergo electrophilic aromatic substitution. However, the sulfonyl group (-SO₂-) attached to the ring is a powerful electron-withdrawing group. Such groups strongly deactivate the aromatic ring towards electrophilic attack and are known to be meta-directing. libretexts.org While the methyl group on the ring is activating and ortho-, para-directing, its influence is generally overcome by the deactivating effect of the sulfonamide substituent. cerritos.edu Consequently, electrophilic aromatic substitution on the tosyl ring of this compound is difficult and not a commonly utilized reaction pathway in synthetic applications involving this scaffold. The literature does not provide specific examples of this reaction being performed on this compound itself.
Radical Reaction Pathways in 7-Azabicyclo[2.2.1]heptane Systems
Radical reactions provide a powerful tool for C-C bond formation and the synthesis of complex molecular architectures from the 7-azabicyclo[2.2.1]heptane core. These pathways are critical for creating analogues of natural products like epibatidine (B1211577).
Intramolecular Free Radical Processes for Derivative Synthesis
Intramolecular radical cyclizations are a key strategy for building additional fused-ring systems onto the 7-azabicyclo[2.2.1]heptane framework. Research has been conducted to form conformationally constrained analogues of epibatidine through such pathways. patsnap.com
A key study investigated the intramolecular free radical reaction of exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane. patsnap.com In this work, the precursor, which bears a radical acceptor (a 2-chloropyridine (B119429) ring) tethered to the tosyl group, was treated with a radical initiator system. However, the desired cyclization to form a new ring system did not occur. Instead, the reaction with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) primarily resulted in simple reduction of the C-Br bond. When the reaction was performed with fast addition of the hydride, the main product was the reduced, uncyclized compound 8 , along with a minor amount of a dechlorinated product 13 . patsnap.com
| Precursor | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| exo-2-bromo-7-(N-(2-chloropyridin-3-yl)p-toluenesulfonamido)-7-azabicyclo[2.2.1]heptane | HSnBu₃ (slow addition), AIBN, Toluene, reflux | Reduced Product (8), Alcohols (9, 10) | 36 (for 8), 6 (for 9), 4 (for 10) | patsnap.com |
| HSnBu₃ (fast addition), AIBN, Toluene, reflux | Reduced Product (8), Dechlorinated Product (13) | 84 (for 8), 8 (for 13) |
This outcome highlights that while intramolecular radical processes are a viable strategy for other derivatives, the specific combination of the tosyl protecting group and the tethered acceptor in this system favors simple reduction over cyclization.
Influence of the 7-Nitrogen Protecting Group on Radical Cyclizations
The success or failure of intramolecular radical cyclizations in the 7-azabicyclo[2.2.1]heptane series is critically dependent on the nature of the protecting group on the bridgehead nitrogen. acs.orgresearchgate.net Computational studies using DFT methods have shown that the N-protecting group, which also serves as the linker to the radical acceptor, must possess sufficient length and conformational flexibility to allow the acceptor to be trapped by the radical center generated at C-2. researchgate.net
The experimental failure of exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane derivatives to undergo intramolecular cyclization serves as a primary example of this principle. patsnap.com The tosyl group is relatively rigid and its electron-withdrawing nature can influence the stability and reactivity of the radical intermediates. Other precursors with different N-substituents, such as those containing more flexible amide or carbamate (B1207046) linkers, have been shown to be more successful in similar radical cyclization reactions, leading to the desired complex heterocyclic products. patsnap.com This demonstrates that the N-tosyl group is often not the optimal choice when designing precursors for intramolecular radical cyclizations in this specific bicyclic system.
Evidence and Reactivity of Bridgehead Radicals
While radicals at the C-2 position are commonly explored, the generation and reaction of a radical at the C-1 bridgehead position of the 7-azabicyclo[2.2.1]heptane system have also been investigated, providing definitive evidence for its existence. researchgate.net The generation of this strained bridgehead radical was accomplished through the Barton ester decarboxylation method.
In these studies, N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid was converted into its corresponding O-acyl thiohydroxamate (Barton ester). Photochemical or thermal decomposition of this ester generated the bridgehead radical via decarboxylation. This highly reactive intermediate was then successfully trapped by various radical acceptors, yielding a range of 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. researchgate.net These reactions provide unequivocal proof of the existence and viability of the bridgehead radical in this system.
| Radical Precursor | Radical Acceptor / Reagent | Bridgehead-Substituted Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | Carbon tetrachloride (CCl₄) | N-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane | 23 | researchgate.net |
| Bromotrichloromethane (BrCCl₃) | N-Benzoyl-1-bromo-7-azabicyclo[2.2.1]heptane | 85 | ||
| Methyl acrylate | Methyl 3-(N-benzoyl-7-azabicyclo[2.2.1]heptan-1-yl)propanoate | 59 | ||
| Tributyltin hydride (Bu₃SnH) | N-Benzoyl-7-azabicyclo[2.2.1]heptane | - |
The successful trapping of the bridgehead radical opens up synthetic pathways to a variety of 1-substituted derivatives that are otherwise difficult to access.
Exploiting Ring Strain in Bicyclic Systems for Organic Transformations
The inherent strain in the 7-azabicyclo[2.2.1]heptane skeleton is a powerful driving force for a variety of chemical reactions. This strain energy can be released in controlled ways to achieve transformations that would be less favorable in more flexible acyclic or monocyclic systems. However, detailed studies on retro-condensation and ring-opening reactions specifically for this compound are not extensively documented in the literature. These transformations are more commonly reported for other N-substituted derivatives of the 7-azabicyclo[2.2.1]heptane system, such as those bearing a tert-butoxycarbonyl (Boc) protecting group.
Retro-Condensation Reactions (e.g., Retro-Dieckman, Retro-Aldol)
The high degree of strain within bicyclic systems can facilitate retro-condensation reactions. For instance, retro-Dieckmann reactions have been successfully conducted on related compounds like 3-tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ones. nih.govresearchgate.net Similarly, retro-aldol reactions are noted for derivatives such as N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols, which lead to the stereoselective formation of functionalized pyrrolidine (B122466) scaffolds. nih.govresearchgate.net These reactions underscore the synthetic utility of the inherent strain in the bicyclic framework.
Derivatization via Ring Opening
The strain in the bicyclic system also makes it susceptible to ring-opening reactions, providing a pathway to various derivatives. While specific examples for the parent this compound are not prominent, related structures are known to undergo such transformations. For example, the aza-Prins-pinacol reaction of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines, mediated by a Lewis acid, provides rapid access to the 7-azabicyclo[2.2.1]heptane ring system, which can subsequently undergo ring expansion. nih.gov
Biocatalytic Transformations
Biocatalysis offers a powerful and selective method for the functionalization of complex molecules under mild conditions. The microbiological oxygenation of N-substituted bridgehead azabicycloalkanes, including this compound, has been investigated using various fungi.
Microbiological Oxygenation of N-Tosyl-7-azabicyclo[2.2.1]heptane
The fungus Beauveria bassiana has been shown to effectively oxygenate this compound. nih.govacs.orgresearchgate.net This biotransformation introduces a hydroxyl group onto the aromatic ring of the tosyl substituent, a reaction that can be challenging to achieve with high selectivity using conventional chemical methods.
The primary product of this microbiological oxygenation is N-[p-(hydroxymethyl)benzenesulfonyl]-7-azabicyclo[2.2.1]heptane, which is obtained in a 56% yield. nih.govacs.org This reaction highlights the ability of microbial enzyme systems to perform regioselective oxidations on seemingly unactivated positions of a molecule. Other fungi, such as Rhizopus nigricans, Aspergillus ochraceus, and Rhizopus arrhizus, have also been used to study the oxygenation of other N-acyl-7-azabicyclo[2.2.1]heptane derivatives, demonstrating the broad potential of biocatalysis in modifying this class of compounds. nih.govacs.orgdrugfuture.com
Table 1: Microbiological Oxygenation of this compound
| Substrate | Microorganism | Product | Yield |
| This compound | Beauveria bassiana | N-[p-(hydroxymethyl)benzenesulfonyl]-7-azabicyclo[2.2.1]heptane | 56% |
Computational and Theoretical Studies on 7 Tosyl 7 Azabicyclo 2.2.1 Heptane
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the 7-azabicyclo[2.2.1]heptane framework to elucidate its geometry, energetics, and reactivity.
DFT calculations have been instrumental in accurately predicting the three-dimensional structure of 7-azabicyclo[2.2.1]heptane derivatives. A key structural feature revealed by these studies is the significant pyramidalization of the bridgehead nitrogen atom. acs.orgnih.gov Unlike the planar nitrogen typically found in acyclic amides, the geometric constraints of the bicyclic system force the nitrogen into a nonplanar arrangement. acs.orgnih.gov
Studies on the related N-acyl-7-azabicyclo[2.2.1]heptanes show that DFT calculations, such as those using the B3LYP/6-31G* level of theory, can accurately reproduce molecular geometries observed in crystal structures. bilkent.edu.tr These calculations confirm that the nitrogen-pyramidal structures represent energy minima. acs.orgnih.gov The nonplanarity of the amide nitrogen in these systems is attributed to a combination of the C-N-C angle strain inherent in the bicyclic frame and the twisting of the amide bond to relieve steric strain. nih.gov This pyramidalization has profound effects on the electronic structure, influencing the delocalization of the nitrogen's lone pair electrons. acs.org
| Parameter | Description | Computational Finding | Reference |
| Nitrogen Geometry | The planarity of the nitrogen atom within the azabicyclic core. | DFT calculations confirm a stable, pyramidal geometry at the nitrogen atom. | acs.org, nih.gov |
| Structural Cause | The origin of the nonplanar nitrogen geometry. | Attributed to C-N-C angle strain and amide bond twisting due to the rigid bicyclic framework. | nih.gov |
| Methodology | A common DFT functional and basis set used for these calculations. | B3LYP/6-31G* has been shown to reproduce experimental crystal structures accurately. | bilkent.edu.tr |
The unique geometry of the 7-azabicyclo[2.2.1]heptane system significantly influences its conformational dynamics, particularly the rotation around the nitrogen-substituent bond. For N-acylated derivatives, which serve as close analogs to the N-tosylated compound, DFT calculations have been used to evaluate the energy barriers for rotation around the amide C-N bond. acs.orgnih.gov
These studies have found that the rotational barriers in these bicyclic amides are considerably lower than in comparable monocyclic or acyclic amides. acs.orgnih.gov This reduction is a direct consequence of the nitrogen pyramidalization, which reduces the double-bond character of the C-N bond. DFT calculations have successfully reproduced these lower rotational barriers. acs.orgnih.gov Furthermore, a strong correlation has been established between the calculated magnitude of electron delocalization from the nitrogen lone pair (nN) to the carbonyl π* orbital and the height of the rotational barrier. acs.org For a related N-benzoyl-7-azabicyclo[2.2.1]heptane, the energy barrier for rotation was determined to be around 70 kJ mol⁻¹, a value consistent with restricted rotation typical of amides. rsc.org
| System | Property Calculated | Key Finding | Reference |
| N-Benzoyl-7-azabicyclo[2.2.1]heptanes | Rotational energy barrier about the amide C-N bond. | Barriers are lower than in acyclic amides due to nitrogen pyramidalization, a finding reproduced by DFT. | acs.org, nih.gov |
| N-Acyl-7-azabicyclo[2.2.1]heptane | Conformational isomerism. | Restricted rotation about the amide C-N bond leads to conformational isomers, with an energy barrier of ~70 kJ mol⁻¹. | rsc.org |
| N-Benzoyl-7-azabicyclo[2.2.1]heptanes | Electronic correlation. | The magnitude of the rotational barrier correlates well with the calculated nN -> π* electron delocalization. | acs.org |
DFT has proven to be a vital tool for analyzing the mechanisms of reactions involving the 7-azabicyclo[2.2.1]heptane skeleton. acs.orgnih.gov Computational studies have provided detailed mechanistic insights that explain experimental outcomes and help in designing synthetic strategies. acs.orgnih.gov
For instance, DFT methods have been employed to investigate intramolecular free-radical reactions used to synthesize derivatives of 7-azabicyclo[2.2.1]heptane, which are precursors to potent therapeutic agents like epibatidine (B1211577). acs.orgnih.gov These calculations have elucidated the reaction pathways and explained the critical role of the nitrogen-protecting group (such as a tosyl group) in determining the reaction's success and stereochemical outcome. acs.orgnih.gov In another application, a comparative DFT study on the aldol (B89426) reaction catalyzed by a derivative, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, revealed the origin of its enantioselectivity. The study showed that the geometry of the carboxylic acid group in the transition states, which is constrained by the bicyclic system, plays a crucial role. core.ac.uk
Molecular Modeling and Simulation Approaches for Conformational Space
Beyond static DFT calculations, molecular modeling and simulation techniques are used to explore the accessible conformational space of molecules containing the 7-azabicyclo[2.2.1]heptane moiety. nih.govresearchgate.net This is particularly important when this rigid scaffold is incorporated into larger, more flexible molecules like peptides. nih.govresearchgate.net
Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) into a peptide chain can stabilize a β-strand-like extended conformation in the adjacent amino acid. nih.govresearchgate.net The rigid bicyclic structure acts as a "conformational enforcer," limiting the flexibility of the peptide backbone. nih.gov Molecular modeling suggests that this stabilizing effect is driven by favorable non-covalent interactions, such as close proximity between the bridgehead proton of the bicyclic unit and the α-proton of the neighboring amino acid residue. nih.govresearchgate.net This understanding of the conformational space is crucial for the de novo design of peptide mimetics with predictable secondary structures. nih.gov
Semi-Empirical Methods (e.g., AM1) for Barrier Calculations
While DFT offers high accuracy, its computational cost can be prohibitive for very large systems or for initial high-throughput screening. Semi-empirical methods, such as AM1 (Austin Model 1), provide a faster, albeit less accurate, alternative for exploring molecular properties. acs.org
These methods have been used to interpret HOMO-LUMO interactions in related bicyclic systems and to evaluate the effect of solvents on conformational preferences. acs.org In the context of the broader class of bicyclo[2.2.1]heptane and related bicyclo[3.3.1]nonane systems, semi-empirical calculations have been applied to compute properties like proton chemical shifts in NMR spectra. rsc.org While specific AM1 studies on the rotational barrier of 7-Tosyl-7-azabicyclo[2.2.1]heptane are not prominently documented, the methodology is generally applicable for obtaining initial estimates of energy barriers and conformational energies before undertaking more rigorous DFT or ab initio calculations.
Advanced Applications of 7 Tosyl 7 Azabicyclo 2.2.1 Heptane in Organic Chemistry
Utility as a Versatile Building Block for Complex Molecules
7-Tosyl-7-azabicyclo[2.2.1]heptane's unique structural rigidity and the reactivity conferred by the tosyl group make it an important starting material in multi-step syntheses. The tosyl group can be readily displaced by various nucleophiles, and the bicyclic core can be manipulated to create diverse chemical entities.
Synthesis of Analogues of Natural Products (e.g., Epibatidine)
One of the most significant applications of the 7-azabicyclo[2.2.1]heptane framework, often derived from its tosylated precursor, is in the synthesis of analogues of epibatidine (B1211577). Epibatidine, an alkaloid found on the skin of the Ecuadorian poison frog, is a potent agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs) with powerful analgesic properties. le.ac.uk However, its high toxicity limits its therapeutic use. le.ac.uk This has spurred extensive research into synthesizing analogues to separate the analgesic effects from the toxicity.
Researchers have developed numerous strategies to create these analogues. One approach involves the bioisosteric replacement of the 2-chloropyridinyl moiety of epibatidine with other heterocyclic systems, such as pyridazine (B1198779) rings. nih.gov A key step in such syntheses can be an inverse-electron-demand Diels-Alder reaction to construct the core structure. nih.gov Other methods focus on creating conformationally constrained analogues to explore the structure-activity relationship. For instance, intramolecular free radical reactions have been investigated to form new bonds and create more complex, rigid structures. researchgate.net The versatility of the 7-azabicyclo[2.2.1]heptane skeleton allows for the synthesis of a wide range of new compounds with potential as nicotinic receptor agonists. nih.govresearchgate.net
| Epibatidine Analogue Type | Synthetic Strategy Highlight | Reference |
| Pyridazine Analogues | Inverse-electron-demand Diels-Alder reaction | nih.gov |
| Conformationally Constrained Analogues | Intramolecular free radical cyclization | researchgate.net |
| 1-carbonitrile derivatives | One-pot reaction from 4-(mesyloxy)cyclohexanone | researchgate.net |
| N-heteroaryl derivatives | Palladium-catalyzed cross-coupling amination | nih.gov |
Preparation of Conformationally Constrained Amino Acid Analogues (e.g., Proline, Glutamic Acid)
The rigid bicyclic structure of 7-azabicyclo[2.2.1]heptane makes it an ideal template for creating conformationally constrained analogues of natural amino acids. Such analogues are crucial tools in medicinal chemistry and peptide science for designing peptidomimetics with improved stability and specific conformations. d-nb.info
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), an achiral compound, serves as a highly rigid proline analogue. unirioja.es The synthesis of this important building block has been achieved through multi-step sequences where the bicyclic core is constructed via key reactions like the Diels-Alder cycloaddition followed by intramolecular nucleophilic displacement. unirioja.es The resulting constrained proline analogue can then be incorporated into peptides to study structure-activity relationships or to develop novel therapeutics, such as HIV-1 protease inhibitors. unirioja.es Furthermore, the scaffold has been used to synthesize a constrained analogue of glutamic acid, demonstrating its utility in mimicking other amino acids as well. acs.org These modified amino acids help stabilize specific secondary structures in peptides, such as β-turns. unirioja.es
Generation of Functionalized Cyclic and Heterocyclic Scaffolds (e.g., Pyrrolidines, Cyclopentenes)
The inherent ring strain of the bicyclo[2.2.1]heptane system can be exploited to drive ring-opening or rearrangement reactions, transforming the scaffold into other valuable cyclic and heterocyclic structures. This strategy provides a stereoselective route to highly functionalized five-membered rings.
For example, retro-aldol reactions of N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols, which can be derived from the parent tosylated compound, lead to the stereoselective formation of functionalized pyrrolidine (B122466) scaffolds. researchgate.net Similarly, retro-Dieckmann reactions on related bicyclic ketones can produce orthogonally functionalized cyclopentenes and pyrrolines. researchgate.net Another powerful transformation is the ring expansion of 2-azido-3-tosyl-7-azabicyclo[2.2.1]heptanes under radical conditions, which yields 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives. These can be further converted into complex molecules like 5-(2-aminoethyl)-2,3,4-trihydroxypyrrolidines, which have shown inhibitory activity against α-mannosidases. researchgate.net
Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
Chiral, enantiomerically pure derivatives of the 7-azabicyclo[2.2.1]heptane skeleton are valuable as chiral auxiliaries or ligands in asymmetric synthesis. pwr.edu.pl A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
While this compound itself is often prepared and used as a racemate, chiral versions of the core scaffold can be synthesized and employed to induce chirality in other molecules. For example, chiral amino alcohols based on the related 2-azabicyclo[2.2.1]heptane framework have been developed as ligands for transition-metal catalyzed asymmetric transfer hydrogenation of ketones. diva-portal.org In these reactions, the chiral ligand coordinates to a metal center (e.g., Ruthenium or Iridium), creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. diva-portal.org Similarly, chiral imines derived from the scaffold have been used with a chiral auxiliary for the asymmetric synthesis of homoallylic amines. acs.org The rigid bicyclic structure provides a well-defined steric environment essential for effective stereocontrol.
Development of Novel Organic Catalysts (e.g., in Aldol (B89426) Reactions)
The conformationally restricted nature of the 7-azabicyclo[2.2.1]heptane framework has been leveraged in the design of novel organocatalysts. Organocatalysis uses small organic molecules to accelerate chemical reactions, often with high stereoselectivity.
A notable example is the use of enantiopure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid as a catalyst in the direct asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. core.ac.uk This bicyclic amino acid, a constrained analogue of β-proline, was found to be more selective than its monocyclic counterpart, β-proline, although less reactive. core.ac.uk Density Functional Theory (DFT) calculations revealed that constraining the pyrrolidine ring within the bicyclic system influences the geometry of the carboxylic acid group in the key transition states. core.ac.uk This modification helps to improve the enantioselectivity of the reaction by better differentiating the two prochiral faces of the aldehyde. core.ac.uk Such studies highlight how rigidifying a known catalyst scaffold can be a valuable strategy for developing improved organocatalysts.
| Catalyst System | Reaction | Key Finding | Reference |
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | Direct Aldol Reaction | Increased enantioselectivity compared to β-proline due to conformational constraint. | core.ac.uk |
| 2-Azabicyclo[3.2.1]octane derivatives | Asymmetric Aldol Reaction | The rigid chiral core can induce stereoselectivity, though initial results were modest. | rsc.org |
Scaffold Development in Medicinal Chemistry Research
In medicinal chemistry, a "scaffold" is a core molecular structure upon which a series of derivatives is built to explore structure-activity relationships and develop new therapeutic agents. The 7-azabicyclo[2.2.1]heptane skeleton, accessible from its tosylated form, is a privileged scaffold due to its rigidity, which reduces the entropic penalty of binding to a biological target and presents substituents in well-defined spatial orientations.
This scaffold has been extensively used to develop ligands for various receptors. A significant area of research has been the development of selective ligands for sigma (σ) receptors. A series of N-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and found to exhibit selectivity for the σ2 receptor subtype, particularly when the nitrogen was substituted with an arylalkyl group. nih.gov The study noted that the conformational restriction of the 7-azabicyclo[2.2.1]heptane scaffold was important for achieving this subtype selectivity when compared to more flexible pyrrolidine analogues. nih.gov The scaffold is also central to the development of nAChR agonists, as seen in the extensive work on epibatidine analogues. nih.gov Its use as a constrained proline mimic has also led to its incorporation into HIV-1 protease inhibitors. unirioja.es
Exploration as a Pharmacophore in Drug Design
In the realm of drug discovery, the this compound moiety is explored as a pharmacophore—the essential three-dimensional arrangement of atoms or functional groups of a molecule responsible for its biological activity. The inherent rigidity of this bicyclic system serves as a robust scaffold for constructing new therapeutic agents. By strategically attaching various substituents to this core structure, chemists can generate libraries of compounds with diverse functionalities, which are then screened for potential interactions with biological targets like enzymes and receptors. The well-defined stereochemistry of the 7-azabicyclo[2.2.1]heptane skeleton is crucial in this context, as it allows for the precise positioning of these appended groups, a key factor in achieving effective and selective biological engagement.
Structure-Activity Relationship (SAR) Studies for Target Binding Affinity
Structure-Activity Relationship (SAR) studies, a cornerstone of medicinal chemistry, systematically investigate how the chemical structure of a compound influences its biological effect. The conformationally restricted nature of this compound makes it an exceptionally useful tool for such studies. Its rigidity minimizes the conformational ambiguity of a molecule, thereby simplifying the interpretation of how specific structural modifications impact its binding affinity to a biological target. Researchers can systematically alter substituents on the nitrogen atom or the carbon framework of the bicyclic system and correlate these changes with observed increases or decreases in biological potency. This methodical approach provides critical insights into the molecular interactions necessary for a desired therapeutic outcome, thereby guiding the rational design of more potent and selective drug candidates.
Development of Selective Sigma Receptor Ligands
Sigma receptors, a unique class of proteins implicated in various neurological and psychiatric conditions, are a key target for therapeutic intervention. The 7-azabicyclo[2.2.1]heptane framework has proven to be a valuable scaffold in the design of ligands that selectively target these receptors. Derivatives of this bicyclic amine have demonstrated high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. The selectivity and affinity for each receptor subtype can be fine-tuned by modifying the substitution pattern on the bicyclic ring. This has enabled the development of ligands that can preferentially bind to one subtype over the other, a crucial aspect in creating targeted therapies with improved side-effect profiles.
Applications in Peptidomimetic Chemistry
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced properties such as increased stability and better oral bioavailability. The rigid and well-defined structure of the this compound core makes it a highly attractive scaffold for the design of such peptide mimics.
Design of Nonpeptide Molecular Scaffolds for Peptide Analogues
The 7-azabicyclo[2.2.1]heptane skeleton can serve as a non-peptidic scaffold to emulate the secondary structures of peptides, such as β-turns and β-sheets. By strategically attaching amino acid side chains to this rigid framework, it is possible to create molecules that present these side chains in a spatial orientation that mimics that of a natural peptide. This allows the resulting peptidomimetic to interact with the same biological targets as the original peptide, but with the potential for greater resistance to enzymatic degradation.
Stabilization of β-Strand-like Extended Conformations in Amino Acid Chains
The conformational constraints imposed by the 7-azabicyclo[2.2.1]heptane unit can be harnessed to stabilize specific peptide conformations. For example, incorporating this bicyclic motif into a peptide chain can induce and maintain a β-strand-like extended conformation. This is of significant interest as the formation of β-sheets is a pivotal event in numerous biological processes, including protein folding and aggregation. The ability to control this conformation with a synthetic scaffold opens avenues for studying these processes and for designing molecules that can modulate them. Research has demonstrated that even a single 7-azabicyclo[2.2.1]heptane-based unit can enforce an extended structure upon adjacent amino acid residues.
Formation of Novel Ionic Liquids
Beyond its applications in medicinal chemistry, the unique structural attributes of this compound are also being explored in the field of materials science, particularly in the creation of novel ionic liquids. Ionic liquids are salts that exist in a liquid state at relatively low temperatures (typically below 100 °C) and have a wide array of potential uses, including as environmentally benign solvents and in electrochemical devices. By quaternizing the nitrogen atom of the 7-azabicyclo[2.2.1]heptane ring system with various alkyl groups and pairing the resulting cation with different anions, a new class of chiral ionic liquids can be synthesized. The inherent chirality and rigid structure of the cation could impart unique properties to these ionic liquids, with potential applications in areas such as asymmetric synthesis and chiral separations.
Q & A
Q. What are the common synthetic routes for 7-Tosyl-7-azabicyclo[2.2.1]heptane, and what are their key experimental considerations?
The synthesis typically involves intramolecular cyclization or radical-mediated reactions. For example, a validated method uses NaH in dry DMF to facilitate tosylation and cyclization of precursor compounds. Key steps include:
- Reaction conditions : Stirring at 0°C for 1 hour, followed by warming to room temperature for 17 hours .
- Purification : Column chromatography (hexane:AcOEt 15%) to isolate the product.
- Critical parameters : Strict anhydrous conditions to prevent side reactions, controlled addition of NaH to avoid exothermic decomposition, and rigorous extraction to remove unreacted starting materials .
- Yield optimization : Sequential addition of NaH (1.2 equiv initially, followed by 0.51 equiv) improves conversion to 69% (81% corrected for recovered starting material) .
Q. How is this compound characterized structurally, and what spectroscopic data are critical for confirmation?
Structural confirmation relies on multimodal spectroscopy:
- ¹H NMR : Key peaks include δ 7.89 (d, J = 8.2 Hz, aromatic protons of tosyl group) and δ 4.28 (t, J = 4.7 Hz, bridgehead proton H4) .
- ¹³C NMR : Signals at δ 143.8 (C4’ of tosyl group) and δ 67.2 (C1 of bicyclic core) confirm the scaffold .
- IR spectroscopy : Peaks at 1595 cm⁻¹ (C=C stretching) and 1155 cm⁻¹ (S=O stretching of tosyl) are diagnostic .
- Mass spectrometry : ESI-MS shows [M+1]⁺ at m/z 330.0/332.0 (Br isotope pattern) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
- First aid : Immediate rinsing with water for eye/skin contact; medical consultation required if ingested or inhaled .
- Storage : Keep in anhydrous conditions, away from oxidizing agents, to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
SAR studies focus on modifying substituents to enhance biological activity (e.g., nAChR binding):
- Substitution strategies : Replace the tosyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects .
- Conformational constraints : Introduce sp³-hybridized carbons or fused rings to restrict rotational freedom and improve target binding .
- Biological assays : Use radioligand displacement assays (e.g., [³H]epibatidine binding) to quantify receptor affinity .
Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound derivatives?
Stereoselectivity is sensitive to:
- Temperature : Lower temperatures (0°C) favor kinetic control, reducing epimerization .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, enhancing cyclization efficiency .
- Radical mediators : Free-radical pathways (e.g., benzoyl peroxide-initiated chlorination) can alter regioselectivity . Example: Fraser and Swingle’s chlorination method with sulfuryl chloride yields specific diastereomers via radical intermediates .
Q. What strategies resolve conflicting data between computational modeling and experimental results for bicyclic amine derivatives?
Discrepancies often arise from solvation effects or conformational sampling. Mitigation approaches include:
- DFT validation : Compare computed NMR chemical shifts (e.g., B3LYP/6-31G*) with experimental data to refine torsional angles .
- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water/ethanol mixtures) to account for solvent-induced conformational changes .
- Experimental cross-check : Use X-ray crystallography (where feasible) to resolve ambiguities in NOESY or COSY spectra .
Q. How are radical-based methodologies applied to functionalize the 7-azabicyclo[2.2.1]heptane core?
Radical reactions enable C–H functionalization at bridgehead positions:
- Initiation : Use AIBN or benzoyl peroxide to generate radicals from precursors like 7-trichloroacetyl derivatives .
- Trapping agents : Add styrene or acrylates to intercept radicals, forming C–C bonds at C2 or C3 positions .
- Limitations : Radical stability is highly dependent on the bicyclic strain; overfunctionalization can lead to ring-opening byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
